3-Methyl-2-phenoxybutanoic acid
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Overview
Description
3-Methyl-2-phenoxybutanoic acid is an organic compound with the molecular formula C11H14O3 It is a derivative of butanoic acid, featuring a phenoxy group and a methyl group attached to the butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-phenoxybutanoic acid typically involves a multi-step reaction process. One common method starts with the reaction of 2-bromo-3-methylbutenoic acid methyl ester with phenol in the presence of a base such as potassium carbonate in acetone. This is followed by hydrolysis using aqueous sodium hydroxide in methanol, and finally, hydrogenation using palladium on carbon (Pd-C) as a catalyst .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but utilizes industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-phenoxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd-C) is often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
3-Methyl-2-phenoxybutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 3-Methyl-2-phenoxybutanoic acid involves its interaction with specific molecular targets and pathways. The phenoxy group allows it to engage in various chemical reactions, influencing biological processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic pathways .
Comparison with Similar Compounds
2-Phenoxybutanoic acid: Lacks the methyl group, resulting in different chemical properties.
3-Methylbutanoic acid: Lacks the phenoxy group, affecting its reactivity and applications.
Phenoxyacetic acid: Has a different carbon backbone, leading to distinct chemical behavior.
Uniqueness: 3-Methyl-2-phenoxybutanoic acid is unique due to the presence of both a phenoxy group and a methyl group on the butanoic acid backbone. This combination imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-methyl-2-phenoxybutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)10(11(12)13)14-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SACSRILQPQYFIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)OC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001303827 |
Source
|
Record name | 3-Methyl-2-phenoxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001303827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13794-02-0 |
Source
|
Record name | 3-Methyl-2-phenoxybutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13794-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-2-phenoxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001303827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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